Equilenin-d3

Description

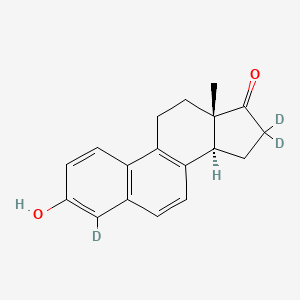

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(13S,14S)-4,16,16-trideuterio-3-hydroxy-13-methyl-11,12,14,15-tetrahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16,19H,6-9H2,1H3/t16-,18-/m0/s1/i7D2,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRGHUMCVRDZLQ-POWJHRNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C=CC2=C1C=CC3=C2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747707 | |

| Record name | 3-Hydroxy(4,16,16-~2~H_3_)estra-1,3,5(10),6,8-pentaen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56588-54-6 | |

| Record name | 3-Hydroxy(4,16,16-~2~H_3_)estra-1,3,5(10),6,8-pentaen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Incorporation for Equilenin D3

Strategies for Stereoselective Deuterium (B1214612) Incorporation in Equilenin (B1671562) Analogs

The stereoselective introduction of deuterium is a critical aspect of synthesizing labeled steroid analogs, as the biological activity and metabolic fate of these molecules can be influenced by their three-dimensional structure. Several strategies have been developed to achieve site-specific and stereoselective deuteration.

One of the most common approaches involves the exchange of protons on carbon atoms adjacent to a carbonyl group (α-protons). In the case of equilenin, the protons at the C-16 position are adjacent to the C-17 ketone and can be stereoselectively exchanged under specific acidic or basic conditions. For instance, base-catalyzed enolization using a deuterated base like sodium deuteroxide (NaOD) in a deuterated solvent such as D₂O can facilitate the incorporation of deuterium at these enolizable positions. google.com

For non-enolizable positions or to achieve different stereochemical outcomes, specific deuterating reagents are employed. The use of lithium aluminum deuteride (B1239839) (LiAlD₄) or diborane-d6 (B₂D₆) can stereospecifically introduce deuterium into the D-ring of estrogen structures. Furthermore, catalytic exchange reactions represent another powerful method. Rhodium complexes, such as RhCl₃, can catalyze hydrogen/deuterium exchange with high regioselectivity, often targeting positions adjacent to electron-withdrawing groups. While not yet widely reported for Equilenin-d3 specifically, enzymatic methods are emerging as a superior strategy for achieving near-perfect site- and stereoselectivity in deuterium labeling of complex molecules due to the inherent specificity of enzymes. nih.gov

Precursor Compounds and Reaction Pathways for Deuteration

The synthesis of this compound typically starts with the unlabeled parent compound, equilenin, or one of its synthetic precursors. The total synthesis of equilenin itself can be achieved from precursors like the 7-methoxy analog of 1,2,3,4-tetrahydrophenanthren-1-one, also known as Butenand's ketone. wikipedia.org

A prevalent pathway for producing this compound, specifically Equilenin-4,16,16-d3, involves a multi-step process targeting different positions on the steroid skeleton. chemicalbook.com

Deuteration at C-16: The two protons at the C-16 position are readily exchanged due to their proximity to the C-17 ketone. A common method involves refluxing equilenin in a solution of sodium deuteroxide (NaOD) in deuterated methanol (B129727) (CH₃OD) or a mixture with heavy water (D₂O). google.com This base-catalyzed reaction proceeds through an enolate intermediate, allowing for the incorporation of two deuterium atoms at the C-16 position.

Deuteration at C-4: Introducing deuterium onto the aromatic A-ring, such as at the C-4 position, typically requires an acid-catalyzed exchange reaction.

The general reaction scheme for preparing this compound often involves these fundamental transformations, utilizing deuterium-rich solvents and reagents as the source of the isotope.

| Step | Target Position | Reagents and Conditions | Deuterium Source | Intermediate/Product |

| 1 | C-16 | Equilenin, Sodium Deuteroxide (NaOD), Heat (Reflux) | Deuterated Methanol (CH₃OD) / D₂O | 16,16-d₂-Equilenin |

| 2 | C-4 | 16,16-d₂-Equilenin, Deuterated Acid (e.g., D₂SO₄) | Heavy Water (D₂O) | 4,16,16-d₃-Equilenin |

Optimization of Synthetic Yields and Isotopic Purity

Achieving high synthetic yield and exceptional isotopic purity is paramount for the utility of this compound as an analytical standard. Optimization involves fine-tuning several reaction parameters. The choice of catalyst, solvent, temperature, and reaction duration must be carefully controlled to maximize the incorporation of deuterium while minimizing side reactions.

The isotopic enrichment of the deuterium source is a critical factor; sources with purity levels exceeding 99 atom % D are typically required. To enhance reaction rates and deuterium incorporation, microwave-assisted synthesis has been explored as a technique that can significantly shorten reaction times.

Following the synthesis, isotopic purity is a key metric. It is defined as the percentage of molecules that have been successfully labeled with the desired number of deuterium atoms. This is almost always determined by mass spectrometry, with a target of ≥97 atom % D being common for high-quality standards. Chemical purity, which assesses the presence of other chemical compounds, is typically evaluated separately using chromatographic methods like HPLC. Care must be taken during workup and purification to avoid acidic conditions that could lead to the unintended loss of incorporated deuterium through back-exchange. researchgate.net

Chromatographic Purification Techniques for Labeled this compound

The crude product from the synthesis of this compound is a mixture containing the desired deuterated compound, unreacted starting material, partially deuterated intermediates, and other byproducts. Chromatographic techniques are essential for isolating this compound with high purity.

High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose. google.com

Method : Reversed-phase HPLC (RP-HPLC) is particularly effective for separating steroids. google.com

Stationary Phase : C18-bonded silica (B1680970) columns are the standard choice, offering excellent separation of structurally similar steroid molecules. plos.orgnih.gov

Mobile Phase : A gradient or isocratic mixture of solvents like acetonitrile (B52724) and water or methanol and water is commonly used to elute the compounds from the column. nih.govresearchgate.net

Solid-Phase Extraction (SPE) is often used as a preliminary purification or sample clean-up step, especially when isolating the compound from complex mixtures. plos.orgnih.gov C18 cartridges are used to adsorb the steroid from a solution, after which impurities are washed away and the purified compound is eluted with an organic solvent like ethyl acetate. plos.org

Crystallization is a traditional but effective final purification step. After chromatographic purification, inducing crystallization from a suitable solvent like ethanol (B145695) can yield a product with very high chemical purity. chemicalbook.com

| Technique | Principle | Primary Use | Common Phases |

| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High-resolution purification and separation of isomers. | Stationary: C18; Mobile: Acetonitrile/Water |

| SPE | Adsorption of analyte onto a solid sorbent followed by selective elution. | Sample cleanup, concentration, and rough purification. | Sorbent: C18 |

| Crystallization | Precipitation of a solid from a supersaturated solution. | Final purification to achieve high chemical purity. | Solvent: Ethanol, Benzene |

Characterization of Deuteration Sites and Extent of Labeling

After purification, the final product must be rigorously characterized to confirm its identity, purity, and the precise location and number of incorporated deuterium atoms.

Mass Spectrometry (MS) is the primary technique for confirming deuteration.

Confirmation of Labeling : Low-resolution MS will show an increase in the molecular weight of the compound corresponding to the number of deuterium atoms added (e.g., a +3 atomic mass unit shift for this compound). High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the exact elemental composition.

Location of Labeling : Tandem mass spectrometry (MS/MS) is used to fragment the molecule. nih.gov The mass-to-charge ratio of the resulting fragments can help deduce the location of the deuterium labels within the molecular structure, as fragments containing the deuterated portion will also exhibit a mass shift. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive structural confirmation.

¹H NMR : This is the most direct method for identifying the sites of deuteration. In the ¹H NMR spectrum of this compound, the proton signals corresponding to the positions where deuterium has been substituted will be absent or significantly diminished.

| Technique | Information Provided | Key Findings for this compound |

| Mass Spectrometry (MS) | Molecular weight, Isotopic purity | Confirms mass increase (e.g., +3 amu), determines percentage of deuteration. |

| Tandem MS (MS/MS) | Structural fragmentation patterns | Helps to localize D atoms on specific fragments of the molecule. |

| ¹H NMR | Presence and environment of protons | Absence of signals at deuterated positions (e.g., C-4, C-16). |

| ¹³C NMR | Carbon framework | Confirms the integrity of the steroid's carbon structure. |

Advanced Analytical Applications of Equilenin D3

Role as an Internal Standard in Quantitative Mass Spectrometry

The primary application of Equilenin-d3 is as an internal standard in quantitative mass spectrometry. An internal standard is a compound added in a known amount to a sample before processing. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response. For an internal standard to be effective, it should behave as similarly as possible to the analyte of interest. Stable isotope-labeled compounds like this compound are considered the gold standard for this purpose. annlabmed.org

In the development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of equilenin (B1671562), this compound is indispensable. LC-MS/MS is a highly sensitive and selective technique used to identify and quantify compounds in complex mixtures like plasma, serum, and wastewater. nih.govmst.dk During method development, this compound is used to optimize several stages of the analytical process:

Sample Preparation: this compound is added to the sample at the very beginning of the workflow. This allows for the tracking and correction of any analyte loss that may occur during extraction, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govnih.gov

Chromatographic Separation: Since this compound has virtually identical chromatographic behavior to equilenin, it co-elutes from the liquid chromatography column. annlabmed.orgnih.gov This ensures that both the analyte and the internal standard experience the same conditions as they enter the mass spectrometer.

Mass Spectrometric Detection: In the mass spectrometer, the analyte and the internal standard are distinguished by their different masses. The instrument is set to monitor specific precursor-to-product ion transitions for both equilenin and this compound. The ratio of the response of the analyte to the response of the internal standard is then used to calculate the concentration of the analyte in the original sample. This ratiometric measurement is inherently more precise than relying on the absolute signal of the analyte alone.

A typical LC-MS/MS method for estrogens would involve sample extraction, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. shimadzu.co.krresearchgate.net

This compound is a cornerstone of Isotope Dilution Mass Spectrometry (IDMS), a definitive method for absolute quantification. researchgate.net IDMS is considered a primary ratio method by the Consultative Committee for Amount of Substance (CCQM) and is used to certify reference materials. The principle of IDMS involves adding a known amount of the isotopically labeled standard (this compound) to a sample containing the analyte (equilenin). After allowing the standard and analyte to equilibrate, the ratio of the two is measured by mass spectrometry.

Because the chemical and physical behaviors of the analyte and the isotopically labeled standard are nearly identical, they are affected proportionally by any losses during the analytical procedure. This allows for a highly accurate determination of the analyte concentration, traceable to the International System of Units (SI). The use of stable isotope-labeled internal standards is crucial for achieving the high accuracy and precision required for reference measurement procedures. researchgate.net

When analyzing samples from complex biological or environmental matrices, such as blood plasma or sewage effluent, other co-extracted compounds can interfere with the ionization of the target analyte in the mass spectrometer's source. nih.govacs.org This phenomenon, known as the "matrix effect," can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. researchgate.net

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. annlabmed.orgnih.gov Since this compound co-elutes with equilenin and has the same ionization characteristics, it is affected by the matrix in the same way as the analyte. researchgate.net By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is largely cancelled out, leading to significantly improved analytical accuracy. nih.gov This is a key advantage over using an internal standard that is structurally different from the analyte (analogue internal standard), which may not experience the same degree of matrix effect.

The table below illustrates how an internal standard like this compound can correct for signal suppression due to matrix effects.

| Sample Type | Analyte Signal (Equilenin) | Internal Standard Signal (this compound) | Analyte/IS Ratio | Calculated Concentration |

| Neat Solution (No Matrix) | 100,000 | 100,000 | 1.00 | 10 ng/mL (Reference) |

| Plasma Sample (with Matrix Effect) | 50,000 (50% Suppression) | 50,000 (50% Suppression) | 1.00 | 10 ng/mL (Corrected) |

| Plasma Sample (No IS Correction) | 50,000 (50% Suppression) | N/A | N/A | 5 ng/mL (Inaccurate) |

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Utilization in Method Validation and Quality Control Procedures

Beyond its role in routine sample analysis, this compound is fundamental to the validation of analytical methods and ongoing quality control. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. mst.dk

During method validation, this compound is used to assess key performance characteristics such as recovery and precision.

Recovery: The recovery of an analytical method is the proportion of the amount of analyte, present in or added to the analytical portion of the test material, which is extracted and measured. By adding a known amount of this compound at the start, its signal in the final extract can be compared to the signal from a pure standard solution to determine the efficiency of the extraction process. While the primary purpose of the internal standard is to correct for losses, monitoring its absolute recovery can indicate problems with the sample preparation procedure.

Precision: Precision is the closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). By including this compound in replicate analyses of the same sample, the precision of the entire analytical method can be accurately determined. The use of an internal standard typically improves the precision of the measurement. nih.govlongdom.org

The following table shows typical validation data for an LC-MS/MS method for an estrogen using a deuterated internal standard.

| Quality Control Level | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (RSD, %) |

| Low (LQC) | 2.4 | 96.0 | 5.2 |

| Medium (MQC) | 20.5 | 102.5 | 3.8 |

| High (HQC) | 81.2 | 101.5 | 2.9 |

This compound plays a vital role in ensuring the comparability and reliability of results between different laboratories.

Inter-laboratory Proficiency Testing (PT): Proficiency testing schemes are a form of external quality assessment where multiple laboratories analyze the same homogenous sample. bipea.orgr-biopharm.com The results are compared to a reference value to evaluate the performance of the participating laboratories. The availability of high-purity internal standards like this compound is crucial for laboratories to achieve accurate results in these schemes, particularly for the analysis of veterinary drug residues and hormones.

Reference Material Development: Certified Reference Materials (CRMs) are materials that are homogenous and stable with respect to one or more specified properties, and which have been established to be fit for their intended use in a measurement process. wh-rm.com The development and certification of CRMs for estrogens often rely on high-precision methods like IDMS, which necessitates the use of high-purity, isotopically labeled standards such as this compound. researchgate.net These CRMs are then used by analytical laboratories to calibrate their instruments and validate their methods, ensuring the traceability and accuracy of their measurements.

Assessment of Analytical Recovery and Precision

Spectroscopic Characterization in Analytical Method Development

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, particularly in chromatography-mass spectrometry techniques. This compound, a deuterated isotopologue of the estrogen Equilenin, serves as an ideal internal standard for the accurate quantification of its unlabeled counterpart in complex biological and environmental matrices. The robust analytical characterization of this compound is paramount to ensure its identity, purity, and isotopic enrichment. This is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Purity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule, allowing for precise verification of the deuterium (B1214612) labeling sites and an assessment of isotopic and chemical purity. The specific isotopologue under consideration is (13S,14S)-4,16,16-trideuterio-3-hydroxy-13-methyl-11,12,14,15-tetrahydrocyclopenta[a]phenanthren-17-one, with deuterium atoms located at the C4 and C16 positions. lgcstandards.com

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy offers complementary information for structural verification. Due to the nuclear spin (I=1) of deuterium, carbon atoms directly bonded to deuterium exhibit a characteristic splitting pattern (a triplet for a -CD group and a quintet for a -CD₂ group) and a significant decrease in signal intensity in a proton-decoupled ¹³C spectrum. Therefore, in the ¹³C NMR spectrum of this compound, the signals corresponding to C4 and C16 will be attenuated and show these specific multiplicities, confirming the location of the labels. The chemical shifts of all other carbon atoms should remain consistent with those of unlabeled Equilenin, verifying the structural backbone. nist.govnih.gov

| Position | Technique | Equilenin (Expected) | This compound (Expected) | Comment |

|---|---|---|---|---|

| H-4 | ¹H NMR | Present (Aromatic region) | Absent | Confirms deuteration at C4. lgcstandards.com |

| H-16 | ¹H NMR | Present (Aliphatic region) | Absent | Confirms deuteration at C16. lgcstandards.com |

| C-4 | ¹³C NMR | Singlet | Triplet (Attenuated) | Confirms deuteration and C-D coupling. |

| C-16 | ¹³C NMR | Singlet | Multiplet (Attenuated) | Confirms deuteration and C-D coupling. |

Mass Spectrometry fragmentation pattern analysis

Mass spectrometry (MS) is fundamental to the application of this compound, as it is the basis for its use as an internal standard in isotope dilution methods. MS analysis confirms the molecular weight and, through fragmentation analysis (MS/MS), verifies the location of the deuterium labels.

The molecular weight of unlabeled Equilenin (C₁₈H₁₈O₂) is 266.33 g/mol . bspublications.net With the incorporation of three deuterium atoms in place of three protons, this compound (C₁₈H₁₅D₃O₂) has a molecular weight of approximately 269.35 g/mol . lgcstandards.com The mass spectrum will therefore show a molecular ion ([M]⁺ or [M+H]⁺) peak shifted by +3 mass units compared to the unlabeled standard, providing clear evidence of successful isotopic labeling.

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern. By inducing fragmentation of the parent ion and analyzing the resulting product ions, the position of the labels can be confirmed. For this compound, the fragmentation pattern will be similar to that of Equilenin, but fragments containing the C16 or C4 positions will exhibit a corresponding mass shift. For instance, fragmentation involving cleavage of the D-ring would produce fragments that are shifted by +2 mass units if they retain the C16 position, or by +1 mass unit if they retain the C4 position. This detailed fragmentation analysis provides a high degree of confidence in the structural identity and isotopic integrity of the standard. msu.edu

| Ion | Equilenin (m/z) | This compound (m/z) | Comment |

|---|---|---|---|

| Molecular Ion [M]⁺ | 266 | 269 | Confirms incorporation of three deuterium atoms. lgcstandards.combspublications.net |

| Key Fragment 1 | Varies | Varies (+1, +2, or +3 shift) | Fragment mass shift depends on retention of deuterated positions. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for assessing the purity of chemical compounds containing chromophores. Equilenin possesses a highly conjugated system due to its naphthalene-like A and B rings, which results in strong UV absorption.

The UV-Vis absorption spectrum of a molecule is determined by its electronic structure. The substitution of protons with deuterium atoms does not significantly alter the electronic configuration of the chromophore. Consequently, the UV-Vis spectrum of this compound is expected to be virtually identical to that of unlabeled Equilenin in terms of the wavelength of maximum absorbance (λmax) and the shape of the absorption curve. This property allows UV-Vis spectroscopy to be a straightforward and effective method for assessing the chemical purity of this compound, by comparing its spectrum to that of a high-purity Equilenin reference standard. Any significant deviation in the spectrum or the appearance of unexpected absorption bands would indicate the presence of chromophoric impurities. The molar absorptivity (ε) at λmax can be used to determine the concentration of a solution, which is also a key parameter in the preparation of standard solutions for quantitative assays.

| Solvent | λmax (nm) |

|---|---|

| Ethanol (B145695) | ~231, 270, 280, 325, 339 |

| Methanol (B129727) | ~231, 270, 280, 324, 338 |

Mechanistic and Biochemical Pathway Elucidation Using Equilenin D3 As a Tracer

Investigation of Steroid Biosynthesis Pathways

The study of steroidogenesis, the process by which steroid hormones are synthesized from cholesterol, benefits significantly from tracer studies. Equilenin-d3 and other labeled steroids are instrumental in mapping the connections between precursors and products and in understanding the enzymatic processes that drive these transformations.

Isotopically labeled tracers are fundamental for establishing direct precursor-product relationships within metabolic pathways. In the context of equine estrogens, studies have investigated the conversion of equilin (B196234) to equilenin (B1671562). nih.govwikipedia.org The biosynthesis pathway for equine estrogens like equilin and equilenin in the pregnant mare is distinct from that of classical estrogens such as estrone (B1671321). ebi.ac.uk By administering a labeled potential precursor, such as tritium-labeled ([³H]) equilin, and subsequently detecting and quantifying the formation of labeled equilenin, researchers can confirm and map the biosynthetic route. nih.govnih.gov

The use of deuterium-labeled standards, such as this compound, is critical in these experiments for accurate quantification via methods like gas chromatography/mass spectrometry (GC/MS). acs.org this compound serves as an ideal internal standard because its chemical and physical properties are nearly identical to the analyte (equilenin), but its increased mass allows it to be distinguished, correcting for any loss during sample preparation and analysis. Studies using such techniques have confirmed that normal and neoplastic human endometrial tissues can metabolize equilin into several metabolites, with equilenin being the most abundant. nih.gov This indicates the presence of a specific dehydrogenase-isomerase enzyme in the endometrium capable of this conversion. nih.gov

The substitution of hydrogen with deuterium (B1214612) at a specific molecular position can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is a powerful tool for elucidating enzymatic reaction mechanisms. If the cleavage of a carbon-deuterium (C-D) bond is the rate-limiting step of a reaction, the reaction will proceed more slowly compared to the cleavage of a carbon-hydrogen (C-H) bond. nih.govnih.gov

By comparing the metabolic rate of this compound (with deuterium at a specific site of action) to that of unlabeled equilenin, researchers can probe the transition state of the enzymatic transformation. For instance, the metabolism of equilenin is known to involve hydroxylation, primarily at the C-4 position, a reaction catalyzed by cytochrome P450 (CYP) enzymes, specifically P450 1A1 and 1B1. acs.orgnih.govacs.org A significant KIE upon placing deuterium at the C-4 position would provide strong evidence that the cleavage of this C-H bond is the rate-determining step in the hydroxylation mechanism. The magnitude of the isotope effect on kinetic parameters like Vmax and kcat can reveal whether the Michaelis complex is a tetrahedral intermediate whose decomposition is rate-limiting. nih.gov

Tracing Precursor-Product Relationships in Steroidogenesis

Exploration of Steroid Metabolism and Metabolite Identification

This compound is invaluable for identifying and quantifying the metabolites of equilenin in various biological systems. Its use as an internal standard ensures the accuracy of measurements in complex biological matrices.

In vitro studies using non-human systems have been crucial for mapping the metabolic pathways of equilenin. Research utilizing human breast cancer cell lines (MCF-7 and MDA-MB-231) has demonstrated consistent metabolic pathways. acs.org In these systems, equilenin is primarily metabolized through two main routes: reduction of the C-17 keto group and hydroxylation of the aromatic A-ring. acs.org

To accurately quantify the metabolites produced, a known amount of a deuterium-labeled analogue like this compound is added to the samples as an internal standard. acs.org This allows for precise measurement by GC/MS. Studies using rat liver microsomes have also been employed to investigate the enzymatic conversion of equilenin, particularly its hydroxylation to form catechol metabolites. nih.govacs.org Similarly, research in dogs administered equilin sulfate (B86663) showed its conversion to metabolites including equilenin and 17β-dihydroequilenin. nih.gov

Research has identified several key metabolites of equilenin. A primary pathway involves the reduction of the 17-ketone to produce 17β-dihydroequilenin, with minimal formation of the 17α-isomer. acs.org Both equilenin and 17β-dihydroequilenin can then undergo hydroxylation at the C-4 position to form their respective catechol derivatives, 4-hydroxyequilenin (B1202715) and 4-hydroxy-17β-dihydroequilenin. ebi.ac.ukacs.org These catechols can be further metabolized by methylation to yield 4-methoxyequilenin (B38872) and 4-methoxy-17β-dihydroequilenin. acs.org Notably, 2-hydroxylation pathways were not observed for equilenin or its 17β-dihydro metabolite. acs.org In addition to these phase I metabolites, equilenin and its derivatives can be conjugated with sulfate or glucuronic acid to form more water-soluble phase II metabolites for excretion. wikipedia.orgdrugbank.com

| Parent Compound | Metabolic Reaction | Resulting Metabolite | Reference |

|---|---|---|---|

| Equilenin | C-17 Reduction | 17β-Dihydroequilenin | acs.org |

| Equilenin | C-4 Hydroxylation | 4-Hydroxyequilenin | ebi.ac.ukacs.org |

| 17β-Dihydroequilenin | C-4 Hydroxylation | 4-Hydroxy-17β-dihydroequilenin | ebi.ac.ukacs.org |

| 4-Hydroxyequilenin | Methylation | 4-Methoxyequilenin | ebi.ac.ukacs.org |

| 4-Hydroxy-17β-dihydroequilenin | Methylation | 4-Methoxy-17β-dihydroequilenin | ebi.ac.ukacs.org |

| Equilenin | Conjugation | Equilenin sulfate/glucuronide | wikipedia.orgdrugbank.com |

The principles of enzyme kinetics, which describe the rates of enzyme-catalyzed reactions, are essential for understanding metabolic pathways. wikipedia.orgnumberanalytics.com The use of deuterated substrates like this compound allows for detailed investigation into the kinetics of the enzymes responsible for its metabolism. By determining kinetic parameters such as the Michaelis constant (Km), which reflects substrate binding affinity, and the maximum reaction velocity (Vmax) for both equilenin and this compound, researchers can dissect the reaction mechanism. numberanalytics.comnih.gov

For example, hamster liver microsomes have been shown to exclusively hydroxylate equilenin at the C-4 position. nih.gov This specificity is attributed to the electronic properties of the B-ring's aromaticity. nih.gov The enzymes implicated in the 4-hydroxylation of equilenin and its reduced form are Cytochrome P450 1A1 and 1B1. acs.org The reduction at the 17-position is catalyzed by members of the 17β-hydroxysteroid dehydrogenase (17β-HSD) family. nih.gov Kinetic studies using this compound can help confirm the roles of these specific enzymes and clarify the mechanistic details of their catalytic cycles. nih.gov

| Enzyme Family | Specific Enzyme(s) | Reaction Catalyzed | Reference |

|---|---|---|---|

| Cytochrome P450 | CYP1A1, CYP1B1 | 4-Hydroxylation of Equilenin and 17β-Dihydroequilenin | acs.org |

| Hydroxysteroid Dehydrogenase | 17β-HSDs | Reduction of C-17 ketone on Equilenin | nih.gov |

| Catechol-O-methyltransferase (COMT) | Not specified | Methylation of 4-hydroxyequilenin | acs.org |

Characterization of Novel Hydroxylated and Conjugated Metabolites

Assessment of Molecular Interactions and Reactivity in Biological Contexts

The use of isotopically labeled compounds, such as this compound, is instrumental in elucidating the complex biochemical pathways and molecular interactions of steroid metabolites. The deuterium label serves as a tracer, allowing for precise quantification and differentiation from endogenous molecules in metabolic and mechanistic studies without altering the fundamental chemical reactivity of the parent compound, Equilenin.

Studies on Estrogen Quinone Formation and Reactivity with Biomolecules (e.g., DNA)

The metabolic activation of estrogens into reactive quinone species is a critical area of investigation for understanding their biological effects. Equilenin, a unique equine estrogen, undergoes metabolic oxidation to form highly reactive ortho-quinones, which can then interact with cellular macromolecules. mdpi.com

The central hypothesis in this field is that the formation of electrophilic and redox-active quinones is a key mechanism through which estrogens can exert genotoxic effects. nih.gov This process typically involves the hydroxylation of the estrogen molecule, for instance at the C-4 position, followed by oxidation to an o-quinone. nih.govnih.gov For Equilenin, this results in the formation of Equilenin-3,4-quinone (B12647274). mdpi.com

Once formed, these estrogen quinones are potent electrophiles that can react with nucleophilic sites on biomolecules, most notably DNA. nih.gov The reaction between an estrogen quinone and a DNA base, such as adenine (B156593) or guanine (B1146940), can lead to the formation of DNA adducts. rarediseasesjournal.commdpi.com These adducts can be of two main types: stable, bulky adducts or unstable, depurinating adducts. nih.gov Theoretical studies using density functional theory (DFT) calculations have shown that the reaction of Equilenin-3,4-quinone with purine (B94841) nucleosides is kinetically favorable. mdpi.com Specifically, the initial Michael addition of a DNA nucleoside to the quinone metabolite is expected to occur at a rate orders of magnitude higher with Equilenin-3,4-quinone compared to the analogous quinone derived from the human estrogen, estrone. mdpi.com This increased reactivity is attributed to the greater stability of the protonated form of Equilenin-3,4-quinone at physiological pH, which lowers the activation energy for the reaction by approximately 5 kcal/mol. mdpi.com

The interaction of these quinones with DNA can induce damage through two primary pathways:

Alkylation: The direct covalent binding of the estrogen quinone to DNA, forming adducts. nih.gov

Oxidative Damage: The quinones can undergo redox cycling, a process that generates reactive oxygen species (ROS) like superoxide (B77818) radicals. These ROS can then cause oxidative damage to DNA, including single-strand breaks and oxidation of DNA bases. nih.gov

Research strongly suggests that for equine estrogens like Equilenin, a significant portion of DNA damage arises from the reactions of its o-quinone metabolite, which leads to a combination of oxidative damage and the formation of both stable and depurinating DNA adducts. nih.gov

Mechanistic Insights into Depurination Processes Mediated by Steroid Metabolites

A major consequence of the reaction between estrogen quinones and DNA is the formation of unstable adducts that are readily lost from the DNA backbone, a process known as depurination. This process is considered a significant pathway for estrogen-induced genotoxicity. rarediseasesjournal.commdpi.com

The mechanism involves the estrogen-3,4-quinone reacting with specific purine bases in the DNA strand. mdpi.com The primary targets are the N-7 position of guanine (Gua) and the N-3 position of adenine (Ade). rarediseasesjournal.com This reaction forms specific depurinating estrogen-DNA adducts, such as 4-OHEq-1-N7Gua and 4-OHEq-1-N3Ade (where 4-OHEq represents 4-hydroxyequilenin). The chemical bond linking the modified purine base to the deoxyribose sugar in the DNA backbone becomes labile, leading to its spontaneous cleavage. mdpi.com

The loss of the adducted base leaves behind an apurinic (AP) site, which is a lesion in the DNA where a purine base is missing. rarediseasesjournal.commdpi.com While cells have repair mechanisms to correct AP sites, a large number of these lesions can overwhelm the cellular repair capacity. rarediseasesjournal.com The formation of apurinic sites is a critical event, as the DNA replication process can be error-prone when encountering such a site, often leading to the insertion of an incorrect base opposite the lesion. This can result in permanent point mutations in the genetic code, a foundational step in the initiation of carcinogenesis. rarediseasesjournal.commdpi.com

Studies have shown that the reactivity of equine estrogen quinones, such as Equilenin-3,4-quinone, is particularly high in facilitating depurination. mdpi.com Quantum chemical analysis indicates that the effective activation barrier for the initial Michael addition step—which can be rate-determining for depurination—is significantly lower for Equilenin compared to estrone. mdpi.com This suggests that exposure to Equilenin metabolites may increase the frequency of depurination events compared to an equivalent amount of endogenous estrone metabolites. mdpi.com

Ligand-Receptor Binding Studies (non-clinical, mechanistic)

Equilenin, like other estrogens, mediates many of its biological effects through binding to estrogen receptors (ERs), primarily ERα and ERβ. nih.gov Non-clinical, mechanistic studies are crucial for understanding the nuances of these interactions, such as binding affinity and the subsequent recruitment of co-regulator proteins, which ultimately dictate the cellular response. nih.govnih.gov

Receptor ligand binding assays are used to determine the affinity of a ligand for a receptor. revvity.comnih.gov In competitive binding assays, the affinity is often expressed as a Relative Binding Affinity (RBA), which compares the ligand's ability to displace a radiolabeled tracer (like tritiated 17β-Estradiol) to that of a standard, usually 17β-Estradiol itself, whose RBA is set to 100%. nih.gov

Studies comparing Equilenin to other estrogens reveal distinct binding profiles. While Equilenin binds to both ERα and ERβ, it shows some preference for ERβ. nih.gov However, its binding affinity for both receptors is lower than that of 17β-Estradiol. nih.gov

Beyond simple binding, the conformation of the ligand-receptor complex determines its ability to recruit coactivator proteins, which are essential for initiating gene transcription. The affinity of a coactivator, such as Steroid Receptor Coactivator-3 (SRC3), for the estrogen-ER complex can be quantified. This is often expressed as Relative Coactivator Affinity (RCA), where the affinity for the 17β-Estradiol-ER complex is set to 100%. nih.gov

For Equilenin, the RCA for SRC3 is notably lower for the ERα complex compared to the ERβ complex. nih.gov This indicates that while Equilenin can bind to ERα, it is less effective at recruiting this key coactivator to the ERα complex. In contrast, its ability to recruit SRC3 to the ERβ complex is more robust. nih.gov

The table below summarizes key findings from a comparative study on the interaction of Equilenin (Eqn) with ERα and ERβ ligand-binding domains (LBDs) and the subsequent recruitment of the coactivator SRC3. nih.gov

| Ligand | Receptor | Relative Binding Affinity (RBA) (%) | Coactivator (SRC3) EC50 (nM) | Relative Coactivator Affinity (RCA) (%) |

|---|---|---|---|---|

| 17β-Estradiol (E2) | ERα | 100 | 0.88 | 100 |

| 17β-Estradiol (E2) | ERβ | 100 | 0.76 | 100 |

| Equilenin (Eqn) | ERα | 14 | 98 | 0.9 |

| Equilenin (Eqn) | ERβ | 40 | 2.4 | 31 |

Data sourced from a study on estrogen potency. nih.gov The RBA is relative to 17β-Estradiol for each receptor. The RCA is calculated from the EC50 values (the concentration of coactivator required for half-maximal binding), with the value for 17β-Estradiol set to 100%. A lower EC50 indicates higher affinity.

These mechanistic data highlight that Equilenin acts as a differential ligand for the two estrogen receptors. Its interaction with ERα results in very low coactivator recruitment efficiency (an RCA of 0.9%), whereas its interaction with ERβ leads to significantly higher coactivator recruitment (an RCA of 31%). nih.gov This differential activity underscores the importance of looking beyond simple binding affinity to understand the full mechanistic profile of a steroid metabolite.

Computational Chemistry and Theoretical Modeling of Equilenin D3 and Analogs

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the fundamental characteristics of Equilenin-d3 at the atomic level. By calculating the electron density of the system, DFT can accurately predict a wide range of properties, from molecular geometry to electronic structure.

Quantum chemical methods, particularly DFT, are instrumental in elucidating the intricate details of chemical reactions involving this compound. These calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, and, crucially, the high-energy transition states that govern the reaction rate. For instance, the metabolic pathways of Equilenin (B1671562), which can be modeled for its deuterated analog, involve enzymatic reactions such as hydroxylation. DFT calculations can model the interaction of the steroid with the active site of enzymes like cytochrome P450, revealing the preferred sites of reaction and the energy barriers associated with different metabolic routes. The kinetic isotope effect (KIE), where the C-D bond is broken more slowly than a C-H bond, can be computationally predicted and provides a powerful means to validate proposed reaction mechanisms.

Examination of Deuterium (B1214612) Isotope Effects on Molecular Conformation and Stability

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of this compound's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of the molecule and its interactions with its environment.

MD simulations are particularly valuable for understanding how this compound interacts with its biological targets, such as estrogen receptors (ERα and ERβ). These simulations can model the process of the ligand binding to the receptor's ligand-binding pocket, revealing the key amino acid residues involved in the interaction. The stability of the resulting ligand-protein complex can be assessed by analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the course of the simulation. Furthermore, MD can elucidate the specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to the binding affinity. The subtle changes in vibrational modes due to deuteration can influence the dynamics of these interactions, potentially affecting the residence time of the ligand in the binding pocket.

The behavior of this compound in a biological system is heavily influenced by its aqueous environment. MD simulations explicitly model the interactions between the steroid and surrounding water molecules. These simulations can reveal the structure of the hydration shell around the molecule and quantify the energetic contributions of solvation. The solubility and partitioning behavior of this compound, which are critical for its bioavailability, can be predicted from these simulations. The slight increase in polarity that can be associated with C-D bonds compared to C-H bonds may lead to minor differences in the solvation dynamics and, consequently, the molecule's behavior in aqueous and nonpolar environments.

Ligand-Protein Interactions and Binding Dynamics

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR models can provide mechanistic insights into how structural modifications, including isotopic labeling, affect their interaction with biological targets.

By developing QSAR models, researchers can identify the key molecular descriptors that govern the activity of these steroids. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). For this compound, specific descriptors related to the presence of deuterium can be included to quantify the isotope effect on activity. These models not only help in understanding the mechanism of action but can also be used to predict the activity of novel, un-synthesized analogs, thereby guiding the design of new compounds with desired properties. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined activities, against which the model is trained and validated.

Predictive Modeling of Reactivity and Metabolic Pathways

Computational chemistry provides powerful tools for predicting the chemical reactivity and metabolic fate of xenobiotics, including isotopically labeled compounds like this compound. Through the application of sophisticated modeling techniques, it is possible to simulate the biotransformation of this compound and its analogs, offering insights into the formation of metabolites and their potential interactions within a biological system. wikipedia.org

Predictive modeling of steroid metabolism often employs a combination of quantum mechanics (QM) and molecular mechanics (MM) methods, known as QM/MM. researchgate.net This hybrid approach allows for a detailed quantum mechanical description of the electronically active region of a reaction, such as the steroid substrate and the active site of a metabolizing enzyme (e.g., Cytochrome P450), while the larger protein environment is treated with less computationally intensive molecular mechanics. researchgate.net Such models are instrumental in elucidating complex reaction mechanisms, including the hydroxylation and oxidation of the steroid core. researchgate.netnih.gov

For estrogens like Equilenin, a primary metabolic route involves oxidation to form catechol estrogens and subsequently, highly reactive estrogen quinones. nih.govbmbreports.org Theoretical studies, often using Density Functional Theory (DFT), have been conducted to understand the reactivity of these quinone metabolites. mdpi.comresearchgate.net These calculations can determine parameters such as activation free energies and reaction rates for processes like Michael addition, where metabolites form adducts with biological nucleophiles like DNA bases. mdpi.com Quantum chemical analyses have indicated that the structure of the steroid's B-ring significantly influences the reactivity of its quinone metabolites. For example, equilenin-3,4-quinone (B12647274) is predicted to be significantly more reactive than the analogous estrone (B1671321) derivative due to the higher stability of its protonated form. mdpi.comresearchgate.net

In the context of this compound, predictive models would focus on how deuterium substitution impacts these established pathways. The replacement of hydrogen with deuterium at specific positions introduces a kinetic isotope effect (KIE), where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Cleavage of a C-D bond typically has a higher activation energy, thus slowing down reactions at the site of deuteration. nih.gov Computational models can quantify the magnitude of this KIE for specific metabolic steps. researchgate.net Consequently, if deuteration occurs at a primary site of metabolism, models can predict a decrease in the rate of formation of the corresponding metabolite and a potential "metabolic switching" event, where the metabolic burden is shifted to alternative, non-deuterated sites on the molecule. nih.govnih.gov

Table 1: Computational Methods in Predictive Modeling of Steroid Metabolism

| Computational Method | Application in Steroid Metabolism Modeling | Predicted Parameters |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity of steroids and their metabolites. researchgate.netacs.org | Activation energies, reaction enthalpies, electron affinity, ionization potential, and pKa values. mdpi.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulation of enzyme-catalyzed reactions, such as P450-mediated hydroxylation. researchgate.net | Reaction mechanisms, kinetic isotope effects (KIE), and identification of key active-site residues. researchgate.net |

| Molecular Dynamics (MD) Simulation | Modeling the binding of the steroid to the enzyme's active site and conformational changes. | Binding affinities, conformational stability, and solvent accessibility. |

| Metabolic Network Modeling | Reconstructing metabolic pathways on a genome-scale to understand the flow of metabolites. wikipedia.orgrcsb.org | Flux balance analysis, identification of metabolic chokepoints, and prediction of overall metabolite distribution. wikipedia.org |

Theoretical Insights into Isotopic Perturbations on Biological Activity

The introduction of deuterium into a molecule like Equilenin constitutes an isotopic perturbation that can theoretically modify its biological activity, primarily through the kinetic isotope effect (KIE). nih.gov Computational chemistry is essential for dissecting and quantifying how these subtle atomic-level changes translate into macroscopic biological consequences.

The primary theoretical insight derived from modeling deuterated compounds is the impact on metabolic stability. cdnsciencepub.com The C-D bond is stronger and has a lower vibrational zero-point energy than the C-H bond. As a result, reactions involving the cleavage of a C-D bond in a rate-determining step will proceed more slowly than the corresponding C-H bond cleavage. nih.gov Cytochrome P450 enzymes, which are major catalysts in drug and steroid metabolism, frequently perform C-H bond oxidation. nih.govnih.gov Theoretical models can predict the intrinsic KIE for these reactions, providing a quantitative measure of how much the reaction is slowed by deuteration. If metabolism at a specific site is responsible for the clearance of the compound, deuteration at that "soft spot" is predicted to increase the molecule's metabolic half-life. nih.govcdnsciencepub.com

Another significant theoretical insight is the concept of metabolic switching. nih.gov By computationally modeling the KIE for all potential metabolic sites, researchers can predict how blocking one pathway through deuteration may shunt the molecule into other metabolic routes. nih.govnih.gov This can fundamentally alter the metabolite profile of the compound. For instance, if a deuterated position hinders the formation of a specific hydroxylated metabolite, the enzymatic activity might be redirected to an alternative, non-deuterated position, leading to the formation of a different metabolite that might have its own distinct biological activity or toxicity profile. nih.gov

Table 2: Theoretical Effects of Deuteration (Isotopic Perturbation) on Biological Parameters

| Parameter | Theoretical Effect of Deuteration | Rationale / Mechanism |

|---|---|---|

| Metabolic Reaction Rate | Decrease at the site of deuteration. nih.govcdnsciencepub.com | Kinetic Isotope Effect (KIE); higher activation energy required to cleave the stronger C-D bond versus the C-H bond. |

| Metabolic Stability | Increase. nih.gov | Slower rate of metabolic clearance due to the KIE at metabolically labile positions. |

| Metabolite Profile | Alteration ("Metabolic Switching"). nih.gov | Hindrance of metabolism at a deuterated site can redirect biotransformation to alternative, non-deuterated sites. |

| Biological Half-Life | Increase. | A direct consequence of increased metabolic stability and reduced clearance rate. |

| Receptor Binding Affinity | Generally minimal to no significant change. | Isotope effects on non-covalent binding interactions are typically much smaller than on covalent bond-breaking in metabolism. |

| Toxicity Profile | Potential for alteration (increase or decrease). | Can be altered if deuteration blocks formation of a toxic metabolite or shunts metabolism toward a toxic pathway. nih.govcdnsciencepub.com |

Future Directions and Emerging Research Avenues for Equilenin D3

Development of Novel Synthetic Routes for Site-Specific Deuteration

The precise placement of deuterium (B1214612) atoms within the equilenin (B1671562) molecular structure is critical for its function and for interpreting experimental results. While commercial sources for compounds like Equilenin-[4,16,16-d3] exist, the development of novel, efficient, and highly selective synthetic methods remains a key research focus. The demand for deuterated sterols has consistently grown, driven by interest in the physiological roles of steroid hormones. arkat-usa.org

Challenges in steroid synthesis include the fact that they are largely hydrocarbons with few functional groups to direct chemical modifications. arkat-usa.org Early methods for deuteration sometimes lacked regioselectivity. arkat-usa.org Modern synthetic chemistry, however, offers more sophisticated approaches. Techniques such as transition-metal-catalyzed C-H functionalization, which can proceed with high site selectivity without needing a directing group, are promising. researchgate.net Other established methods that could be adapted or refined for Equilenin-d3 include the allylic bromination of unsaturated steroid precursors followed by catalytic replacement with deuterium gas, or the desulfurization of steroid mercaptols using "deuterized" Raney nickel. arkat-usa.orgresearchgate.net Researchers have also demonstrated that ultrasound-assisted microcontinuous processes can facilitate highly selective hydrogen-deuterium exchange reactions for steroid hormones, achieving high levels of deuterium incorporation while preserving the steroid's configuration. researchgate.net The development of such mild and selective methods is crucial for producing a variety of specifically labeled this compound isotopologues to probe different aspects of its metabolic and environmental fate. researchgate.net

Integration with Multi-Omics Approaches for Systems-Level Understanding

The use of deuterated standards is fundamental to the accuracy of multi-omics studies, particularly in metabolomics. nih.govnih.gov this compound serves as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods, allowing for the precise quantification of endogenous equilenin and its metabolites in complex biological matrices like plasma and cell cultures. nih.govoup.com This is crucial for distinguishing genuine metabolites from background biological interferences. nih.gov

Future research will see the expanded use of this compound in systems-level investigations. For instance, in studies of estrogen-dependent cancers, LC-MS methods using deuterated standards enable detailed investigations into estrogen metabolomics, providing a clearer picture of the pathways involved. nih.gov Furthermore, hydrogen deuterium exchange (HDX) mass spectrometry is a powerful technique for studying the structural dynamics of protein-ligand interactions. mdpi.com By comparing the deuterium uptake of the estrogen receptor when bound to different ligands (like equilenin versus its metabolites), researchers can gain insights into how these interactions alter the receptor's conformation and subsequent biological activity. mdpi.com This approach, combined with transcriptomics (e.g., DNA microarrays) that measure changes in gene expression, can link specific ligand-receptor dynamics to downstream effects, such as the upregulation of cancer-related genes. nih.gov The integration of quantitative metabolomics (using this compound) with proteomics, transcriptomics, and structural biology (like HDX) will provide a holistic, systems-level understanding of the biological impact of equine estrogens.

Advanced Analytical Techniques for Ultra-Trace Quantification and Metabolomics

The detection of steroid hormones at very low concentrations (ng/L or pg/mL) in complex samples requires highly sensitive and specific analytical techniques. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose. nih.gov this compound is essential in these methods as a stable isotope-labeled internal standard, which is the gold standard for quantitative analysis. cerilliant.com It co-elutes with the non-labeled analyte and compensates for variations in sample extraction, injection, and ionization efficiency, thereby improving the accuracy and precision of quantification. cerilliant.comlcms.cz

Emerging trends focus on enhancing the sensitivity and throughput of these methods. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with state-of-the-art mass spectrometers like triple quadrupole (QqQ) or high-resolution systems (e.g., Q-Exactive, Orbitrap) allows for shorter analysis times and improved separation of complex mixtures. lcms.czvliz.betesisenred.net For estrogens, which can be challenging to ionize, derivatization with reagents like pyridine-3-sulfonyl chloride can significantly enhance detection sensitivity in LC-MS/MS analyses. researchgate.net The development of these advanced methods, validated using deuterated standards like this compound, enables the reliable quantification of equilenin and its metabolites at ultra-trace levels in various matrices, from human serum to environmental water samples. nih.govresearchgate.netnih.gov

Below is a table summarizing the performance of an advanced LC-MS/MS method for hormone analysis, highlighting the low detection limits achievable with such techniques.

| Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Matrix | Reference |

| Estrone (B1671321) (E1) | 3.5 ng/L | - | Serum | researchgate.net |

| 17β-Estradiol (E2) | 2.8 ng/L | - | Serum | researchgate.net |

| Various Steroids | 10-15 ng/mL | >10 S/N Ratio | Urine | researchgate.netescholarship.org |

| Androgens | 2.3-4.6 ng/L | - | Serum | researchgate.net |

Application in Environmental Fate and Transport Studies (non-clinical)

Steroidal estrogens, including equine estrogens like equilenin, are recognized as environmental endocrine-disrupting compounds (EDCs). nih.govmdpi.com They enter aquatic environments primarily through wastewater treatment plant effluent. acs.orgnih.gov Understanding their environmental fate—how they move, persist, and transform—is critical for assessing ecological risk. core.ac.uk

Deuterated standards like this compound are crucial for these non-clinical environmental studies. They are used as surrogates or internal standards to accurately quantify the concentration of estrogens in complex environmental samples such as river water, wastewater, and sediment. nih.govacs.org For example, in studies using solid-phase extraction (SPE) to concentrate analytes from water samples, deuterated standards are added at the beginning of the process to correct for any loss of analyte during sample preparation, ensuring high accuracy. nih.govresearchgate.net

Future research will involve more comprehensive studies tracking the degradation pathways of equilenin in various environmental compartments. This includes investigating its susceptibility to biodegradation by microbial communities in water and sediment, as well as its potential for photodegradation on soil surfaces. acs.orgnih.govepa.gov By using this compound as a tracer and quantitative standard, scientists can build more accurate models to predict the persistence and transport of these contaminants in the environment. core.ac.ukepa.gov

The table below shows half-lives for the biodegradation of various estrogens in a river water microcosm study, illustrating the type of data generated in environmental fate research.

| Compound | Biodegradation Half-life (t½, bio) at 50 ng/L | Reference |

| 17β-Estradiol (E2) | 42 ± 3 h | acs.org |

| Monobromo-E2 | 49 ± 5 h | acs.org |

| Dibromo-E2 | 88 ± 12 h | acs.org |

| Dichloro-E2 | 98 ± 16 h | acs.org |

Exploration of Isotopic Fractionation in Biological and Environmental Processes

When a hydrogen atom is replaced by a heavier deuterium atom, the bond to that atom (e.g., C-D vs. C-H) has a lower zero-point vibrational energy. libretexts.org This means more energy is required to break a C-D bond than a C-H bond. Consequently, reactions where this bond is broken in the rate-determining step will proceed more slowly for the deuterated molecule. portico.org This phenomenon is known as the kinetic isotope effect (KIE). portico.orgspandidos-publications.com

The exploration of isotopic fractionation and KIEs for this compound is an emerging research frontier. While the primary KIE is observed when the deuterated bond is cleaved, secondary KIEs can occur when the isotopic substitution is at a site other than the bond-breaking site, which can also provide mechanistic insights. princeton.edu In metabolism studies, observing the loss or retention of a deuterium label from a specific position on this compound can help elucidate the exact sites and mechanisms of enzymatic transformations, such as hydroxylation by cytochrome P450 enzymes. mdpi.comnih.gov

Future studies could investigate whether isotopic fractionation of this compound occurs during environmental degradation processes, which could influence its persistence. researchgate.net Similarly, in biological systems, KIEs could subtly alter metabolic pathways or receptor binding kinetics. spandidos-publications.com While significant toxicity from deuterium is only seen at very high levels of whole-body enrichment (>15% of body water), these subtle kinetic differences are powerful tools for probing reaction mechanisms. portico.org Understanding the KIEs associated with this compound can refine its use as a metabolic probe and provide a deeper understanding of the biochemical and environmental processes it undergoes. libretexts.org

Q & A

Q. What are the primary analytical methods for detecting and quantifying Equilenin-d³ in biological matrices?

Researchers typically use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-labeled internal standards for precise quantification. Isotopic dilution techniques minimize matrix effects, and method validation should follow FDA/EMA guidelines for accuracy, precision, and sensitivity . Deuterium-specific NMR (²H-NMR) is also employed to confirm isotopic purity and structural integrity.

Q. How does the isotopic labeling of Equilenin-d³ influence its pharmacokinetic properties compared to non-deuterated equilenin?

Deuterium labeling can alter metabolic stability due to the kinetic isotope effect (KIE), potentially prolonging half-life. Comparative studies require in vitro assays (e.g., microsomal stability tests) and in vivo pharmacokinetic models (rodent or primate) to assess differences in clearance rates and metabolite profiles. Statistical analysis must account for inter-individual variability .

Q. What synthetic protocols are recommended for preparing high-purity Equilenin-d³?

Deuterium incorporation typically involves catalytic hydrogenation using deuterium gas or acid-catalyzed exchange reactions. Post-synthesis purification via recrystallization or preparative HPLC ensures >98% isotopic enrichment. Characterization should include high-resolution mass spectrometry (HRMS) and ¹H/²H-NMR to verify deuteration sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in Equilenin-d³ bioactivity data across different experimental models?

Discrepancies often arise from variations in cell lines, animal models, or assay conditions. A meta-analysis of existing datasets, stratified by model system and dosage, can identify confounding variables. Sensitivity analyses and dose-response curve normalization are critical to isolate isotopic effects from methodological artifacts .

Q. What experimental designs are optimal for studying the long-term stability of Equilenin-d³ in storage?

Accelerated stability studies under controlled temperature/humidity (ICH Q1A guidelines) combined with LC-MS stability-indicating assays are recommended. Degradation kinetics should be modeled using Arrhenius equations to predict shelf life. Cross-validation with real-time stability data ensures robustness .

Q. How do deuteration patterns (e.g., site-specific vs. random) affect Equilenin-d³’s receptor-binding affinity?

Computational docking simulations (e.g., molecular dynamics) paired with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding energy changes. Comparative studies require synthesizing site-specific deuterated analogs and validating receptor interactions via competitive binding assays .

Q. What strategies mitigate batch-to-batch variability in Equilenin-d³ synthesis for multi-institutional studies?

Standardized synthetic protocols with strict quality control (QC) checkpoints (e.g., intermediate purity checks) are essential. Collaborative labs should share reference materials and cross-calibrate instrumentation. Data harmonization tools, such as pooled variance analysis, reduce inter-lab variability .

Methodological Considerations

- Data Contradiction Analysis : Use triangulation (e.g., orthogonal assays, computational models) to validate findings. Document all experimental parameters (e.g., pH, temperature) to enable reproducibility audits .

- Interdisciplinary Integration : Combine isotopic labeling studies with metabolomics or proteomics to contextualize Equilenin-d³’s biological role .

- Ethical Compliance : For human tissue studies, ensure deuterated compound use aligns with institutional review board (IRB) protocols and data anonymization standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.